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molecular formula C14H30N2O B3049394 Tetradecanehydrazide CAS No. 20478-71-1

Tetradecanehydrazide

Cat. No. B3049394
M. Wt: 242.4 g/mol
InChI Key: KXTZPAQXYKUVLD-UHFFFAOYSA-N
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Patent
US05185358

Procedure details

Hydrazine (1.9 mL, 0.058 mol) was added to a solution of methyl tetradecanoate (13.96 g, 0.058 mol) in methanol (300 mL) and the solution refluxed for 3 days. The mixture was allowed to cool and filtered to yield 6.17 g of a crystalline solid, m.p. 107°-111° C.
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
13.96 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][NH2:2].[C:3]([O:18]C)(=O)[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]>CO>[C:3]([NH:1][NH2:2])(=[O:18])[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16]

Inputs

Step One
Name
Quantity
1.9 mL
Type
reactant
Smiles
NN
Name
Quantity
13.96 g
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)OC
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution refluxed for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 6.17 g
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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